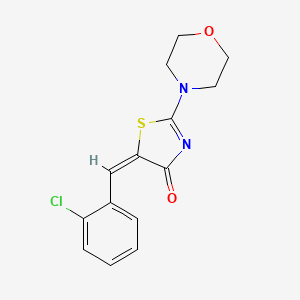
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one, also known as MWT-1, is a synthetic compound that has attracted attention in the field of cancer research. It belongs to the family of thiazole derivatives and has shown promising results in inhibiting the growth of cancer cells.
Mechanism of Action
The exact mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies suggest that it may target multiple signaling pathways involved in cancer cell growth and survival. 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of several kinases, including AKT and ERK, which are known to promote cancer cell proliferation and survival. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to disrupt the function of a protein called Hsp90, which is involved in the folding and stabilization of other proteins that are critical for cancer cell growth.
Biochemical and Physiological Effects:
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have several biochemical and physiological effects in cancer cells. It has been reported to decrease the levels of several proteins that are involved in cell proliferation, survival, and invasion. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. These effects suggest that 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one may have potential therapeutic benefits in cancer treatment.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been shown to have low toxicity in normal cells, which is important for reducing side effects in patients. However, one of the limitations of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, more studies are needed to fully understand the mechanism of action and potential side effects of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one.
Future Directions
There are several future directions for the research of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one. One direction is to further investigate the mechanism of action of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one and its potential targets in cancer cells. Another direction is to optimize the synthesis method and improve the solubility of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one for in vivo studies. In addition, more studies are needed to evaluate the efficacy and safety of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in preclinical and clinical trials. Finally, further research is needed to explore the potential of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one in combination with other cancer therapies for improved treatment outcomes.
Synthesis Methods
The synthesis of 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one involves the reaction of 2-chlorobenzaldehyde and 4-morpholineethanethiol in the presence of ammonium acetate and acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base, which is then cyclized to form the thiazole ring. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one has been reported to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. This selectivity makes 5-(2-chlorobenzylidene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one a promising candidate for cancer therapy.
properties
IUPAC Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-11-4-2-1-3-10(11)9-12-13(18)16-14(20-12)17-5-7-19-8-6-17/h1-4,9H,5-8H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRFMKDWSSRPKF-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(=CC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=O)/C(=C\C3=CC=CC=C3Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-chlorophenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

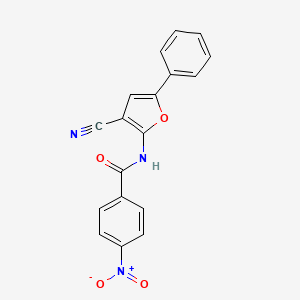
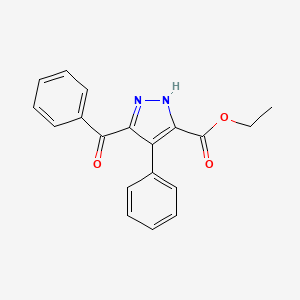
![(3R*,4S*)-4-cyclopropyl-1-{[1-(4-methylbenzoyl)piperidin-4-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5688278.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)
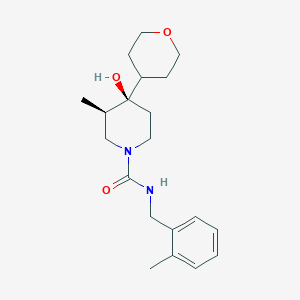
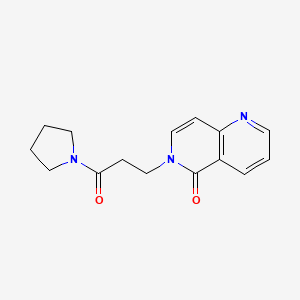
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)
![2-(3-methoxyphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5688332.png)
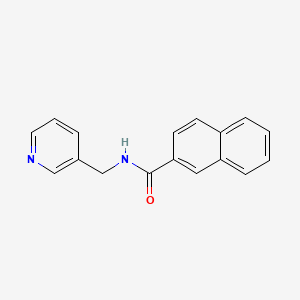
![5,6-dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]isoquinolin-1(2H)-one](/img/structure/B5688349.png)